

Spectroscopic Data of 5-Bromo-2-pyrazol-1-yl-pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-pyrazol-1-yl-pyrimidine**

Cat. No.: **B1521736**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound **5-Bromo-2-pyrazol-1-yl-pyrimidine**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. This approach is designed to offer valuable insights for researchers involved in the synthesis, characterization, and application of pyrazolyl-pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry.^{[1][2][3]}

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's connectivity and electronic environment. For a molecule such as **5-Bromo-2-pyrazol-1-yl-pyrimidine**, a thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Molecular Structure and Predicted Spectroscopic Features

The structure of **5-Bromo-2-pyrazol-1-yl-pyrimidine** integrates two key heterocyclic rings: a pyrimidine ring substituted with a bromine atom at the 5-position, and a pyrazole ring attached at the 2-position of the pyrimidine. This arrangement dictates a unique set of spectroscopic signatures.

Caption: Molecular structure of **5-Bromo-2-pyrazol-1-yl-pyrimidine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of **5-Bromo-2-pyrazol-1-yl-pyrimidine** would exhibit distinct signals for the protons on both the pyrimidine and pyrazole rings.

Experimental Considerations

A standard ¹H NMR experiment would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shifts of protons, particularly those capable of hydrogen bonding.

Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-4' (Pyrimidine)	8.8 - 9.2	Singlet	-	Deshielded by two adjacent nitrogen atoms and the bromine atom. Similar protons in 5-bromopyrimidine appear around 9.15 ppm.[4]
H-6' (Pyrimidine)	8.8 - 9.2	Singlet	-	Deshielded by the adjacent nitrogen atom and the pyrazolyl substituent.
H-3 (Pyrazole)	7.8 - 8.2	Doublet	1.5 - 2.5	Located adjacent to two nitrogen atoms in the five-membered ring.
H-5 (Pyrazole)	8.5 - 8.9	Doublet	2.5 - 3.5	Significantly deshielded due to its proximity to the electron-withdrawing pyrimidine ring.
H-4 (Pyrazole)	6.5 - 6.8	Triplet	2.0 - 3.0	Typical chemical shift for a proton in a pyrazole ring, coupled to both H-3 and H-5.

Justification of Predictions: The chemical shifts are predicted based on the electronic effects of the substituents and the inherent electronic nature of the heterocyclic rings. The pyrimidine protons are expected to be significantly downfield due to the electron-withdrawing nature of the two ring nitrogens and the bromine atom. For the pyrazole ring, the proton at the 5-position is anticipated to be the most deshielded due to its spatial proximity and electronic connection to the pyrimidine ring. The coupling constants are typical for protons on a pyrazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. The spectrum of **5-Bromo-2-pyrazol-1-yl-pyrimidine** is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Experimental Protocol

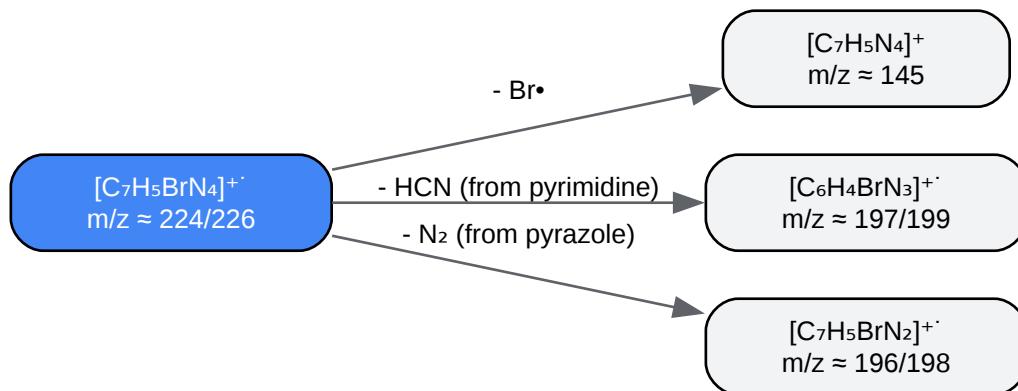
The ¹³C NMR spectrum would typically be acquired using a proton-decoupled sequence to simplify the spectrum to a series of singlets. The same deuterated solvent and instrument as for the ¹H NMR would be used.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-5' (Pyrimidine)	110 - 120	Carbon bearing the bromine atom; the C-Br bond will cause a moderate upfield shift compared to an unsubstituted carbon.
C-4', C-6' (Pyrimidine)	155 - 165	These carbons are adjacent to ring nitrogens, leading to a significant downfield shift.
C-2' (Pyrimidine)	150 - 160	This carbon is bonded to the pyrazole nitrogen and is situated between two nitrogens, resulting in a downfield chemical shift.
C-5 (Pyrazole)	140 - 145	Deshielded due to its proximity to the pyrimidine ring.
C-3 (Pyrazole)	130 - 135	Typical chemical shift for a carbon in this position of a pyrazole ring.
C-4 (Pyrazole)	110 - 115	Generally the most upfield of the pyrazole carbons.

Rationale for Assignments: The chemical shifts of the carbon atoms are primarily influenced by their hybridization and the electronegativity of neighboring atoms. The pyrimidine carbons are expected to be significantly deshielded due to the presence of the electronegative nitrogen atoms. The C-5' carbon, directly attached to bromine, will experience a shielding effect compared to the other pyrimidine carbons. The pyrazole carbons will have shifts characteristic of this heterocyclic system, with C-5 being the most downfield due to the influence of the attached pyrimidine ring.

Mass Spectrometry (MS)


Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Methodology

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for analyzing small organic molecules like **5-Bromo-2-pyrazol-1-yl-pyrimidine**. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental formula.

Expected Mass Spectrum

- Molecular Ion (M^+): The mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula $C_7H_5BrN_4$, the calculated monoisotopic mass is approximately 223.969 g/mol. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br (50.69%) and ^{81}Br (49.31%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M^+ and $M+2$) of nearly equal intensity, separated by two mass units.
- Key Fragmentation Pathways:
 - Loss of $Br\cdot$: A significant fragment would likely correspond to the loss of a bromine radical, resulting in an ion at $[M-Br]^+$.
 - Loss of HCN: Fragmentation of the pyrimidine or pyrazole ring could lead to the loss of hydrogen cyanide (HCN).
 - Cleavage of the pyrazole ring: The pyrazole ring may undergo characteristic fragmentation, leading to smaller charged species.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **5-Bromo-2-pyrazol-1-yl-pyrimidine** in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups.

Sample Preparation and Analysis

The IR spectrum can be obtained using a solid sample, typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretching	Aromatic C-H
1600 - 1450	C=C and C=N stretching	Aromatic rings
1400 - 1200	In-plane C-H bending	Aromatic C-H
1100 - 1000	C-N stretching	Aromatic C-N
850 - 750	Out-of-plane C-H bending	Aromatic C-H
700 - 500	C-Br stretching	Carbon-bromine bond

Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of the aromatic heterocyclic rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine and pyrazole rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **5-Bromo-2-pyrazol-1-yl-pyrimidine**. The interpretations of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are grounded in fundamental spectroscopic principles and supported by data from structurally similar compounds. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, aiding in the identification, characterization, and quality control of this and related heterocyclic compounds. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 5-Bromopyrimidine(4595-59-9) ¹H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-2-pyrazol-1-yl-pyrimidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521736#spectroscopic-data-of-5-bromo-2-pyrazol-1-yl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com